(S)-7-Fluorochroman-4-amine: A Technical Guide for Drug Discovery Professionals
(S)-7-Fluorochroman-4-amine: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of (S)-7-fluorochroman-4-amine, a chiral heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and potential applications in drug discovery, offering field-proven insights for researchers and scientists.
Introduction: The Significance of Fluorinated Chromanamines
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereochemistry at the C4 position, as in (S)-7-fluorochroman-4-amine, is crucial for enantioselective interactions with chiral biomolecules such as enzymes and receptors. This makes chirally pure fluorinated chromanamines valuable building blocks in the design of novel therapeutics.
Physicochemical and Computed Properties
A comprehensive understanding of the physicochemical properties of (S)-7-fluorochroman-4-amine is fundamental for its application in drug development, influencing aspects from solubility to cell permeability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | PubChem[1] |
| Molecular Weight | 167.18 g/mol | PubChem[1] |
| CAS Number | 1018978-91-0 | PubChem[1] |
| IUPAC Name | (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
Stereoselective Synthesis of (S)-7-Fluorochroman-4-amine
The synthesis of enantiomerically pure (S)-7-fluorochroman-4-amine is a critical step. While specific literature for this exact molecule is limited, a general and robust strategy involves the asymmetric reduction of the corresponding ketone, 7-fluorochroman-4-one. This can be achieved through biocatalytic or chemical catalysis methods.
Proposed Synthetic Pathway
A plausible and efficient route to (S)-7-fluorochroman-4-amine is a multi-step synthesis starting from commercially available precursors, culminating in a stereoselective reduction.
Caption: Proposed synthetic workflow for (S)-7-fluorochroman-4-amine.
Experimental Protocol: Asymmetric Biocatalytic Reduction
Biocatalytic asymmetric synthesis offers high enantioselectivity under mild reaction conditions.[2][3][4] The use of engineered ketoreductases (KREDs) or transaminases is a prominent strategy.[3][4]
Objective: To synthesize (S)-7-fluorochroman-4-amine from 7-fluorochroman-4-one with high enantiomeric excess (ee).
Materials:
-
7-Fluorochroman-4-one
-
Screening kit of ketoreductases (KREDs) or transaminases
-
NAD(P)H cofactor
-
Glucose and glucose dehydrogenase (for cofactor regeneration)
-
Appropriate buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Enzyme Screening: A panel of KREDs or transaminases is screened in small-scale reactions to identify an enzyme with high activity and stereoselectivity for the substrate.
-
Reaction Setup: In a temperature-controlled vessel, dissolve 7-fluorochroman-4-one in a minimal amount of a water-miscible co-solvent and add it to the buffer.
-
Cofactor Regeneration: Add the NAD(P)H cofactor, glucose, and glucose dehydrogenase to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the selected enzyme.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Causality: The choice of a biocatalytic route is dictated by the need for high enantiopurity, which is often challenging and costly to achieve with traditional chemical methods. The enzyme's active site provides a chiral environment that directs the reduction from one face of the ketone, leading to the desired (S)-enantiomer.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-7-fluorochroman-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for (S)-7-fluorochroman-4-amine is not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds.[5][6]
-
¹H NMR: Aromatic protons will appear in the downfield region, showing splitting patterns influenced by the fluorine and amine substituents. The protons on the chroman ring will appear as multiplets in the upfield region.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The expected molecular ion peak [M+H]⁺ would be at m/z 168.08.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7][8][9][10]
Objective: To separate and quantify the enantiomers of 7-fluorochroman-4-amine.
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective for separating chiral amines.[7][9]
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution.[8]
Generalized Protocol:
-
Column Selection: Screen a variety of chiral columns to find one that provides baseline separation.
-
Mobile Phase Optimization: Optimize the ratio of the non-polar and polar solvents and the concentration of the additive to achieve optimal resolution and analysis time.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Data Acquisition: Inject the sample onto the equilibrated column and record the chromatogram.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Caption: A typical experimental workflow for chiral HPLC analysis.
Applications in Drug Discovery
While specific biological activities for (S)-7-fluorochroman-4-amine are not extensively documented in publicly available literature, the chroman-4-amine scaffold is present in a variety of bioactive molecules. For instance, derivatives of chroman-4-one have been investigated as inhibitors of sirtuin 2 (SIRT2), a target for neurodegenerative diseases.[11] It was noted, however, that a 7-fluoro substituted chroman-4-one derivative displayed only weak inhibitory activity in one study.[11]
The 7-amino-chromen scaffold has also been incorporated into derivatives with anti-inflammatory and analgesic properties.[12] Furthermore, fluorinated chroman derivatives have been explored for their antiviral activities.[5]
Given its structural features, (S)-7-fluorochroman-4-amine represents a valuable starting point for the synthesis of compound libraries for screening against a wide range of biological targets. Its chirality and the presence of the fluorine atom make it an attractive scaffold for developing potent and selective modulators of enzymes and receptors.
Conclusion
(S)-7-fluorochroman-4-amine is a chiral building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical characterization methods. While further research is needed to fully elucidate its biological activities, its structural features make it a promising scaffold for the development of novel therapeutics. The protocols and insights presented here are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their drug discovery programs.
References
- 1. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. pravara.com [pravara.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
